molecular formula C10H6BrI B3228190 3-Bromo-1-iodonaphthalene CAS No. 1261843-11-1

3-Bromo-1-iodonaphthalene

Cat. No. B3228190
CAS RN: 1261843-11-1
M. Wt: 332.96 g/mol
InChI Key: LVWARGSJDSRDRQ-UHFFFAOYSA-N
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Description

3-Bromo-1-iodonaphthalene is a chemical compound that belongs to the family of halogenated naphthalenes. It is a highly reactive compound that has been extensively used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-iodonaphthalene is not fully understood. However, it is believed to act as an electrophile, reacting with various nucleophiles such as amines, alcohols, and thiols. The reaction proceeds through a substitution mechanism, resulting in the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-1-iodonaphthalene have not been extensively studied. However, it has been reported to have cytotoxic effects on various cancer cell lines. It has also been used as a labeling reagent in biochemical assays, enabling the detection of specific proteins and enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-1-iodonaphthalene in lab experiments include its high reactivity, which enables the synthesis of various organic compounds. It is also a relatively cheap reagent, making it accessible to researchers on a limited budget. However, the limitations of using 3-Bromo-1-iodonaphthalene include its high reactivity, which can result in unwanted side reactions. It is also a toxic compound, requiring careful handling and disposal.

Future Directions

For research on 3-Bromo-1-iodonaphthalene include its use in the synthesis of new organic compounds with potential applications in various fields such as materials science, electronics, and pharmaceuticals. It can also be used as a labeling reagent in biochemical assays to enable the detection of specific proteins and enzymes. Further studies are needed to understand the mechanism of action and the biochemical and physiological effects of 3-Bromo-1-iodonaphthalene.

Scientific Research Applications

3-Bromo-1-iodonaphthalene has been extensively used in scientific research due to its unique properties. It is a highly reactive compound that can be used as a reagent in various chemical reactions. It has been used in the synthesis of various organic compounds such as naphthalene diimides, which have been used as electron acceptors in organic solar cells.

properties

IUPAC Name

3-bromo-1-iodonaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrI/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWARGSJDSRDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-iodonaphthalene

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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